Acetamide, 2-amino-N-dodecyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

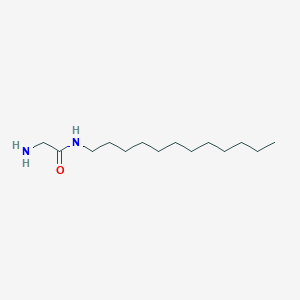

Acetamide, 2-amino-N-dodecyl- is a useful research compound. Its molecular formula is C14H30N2O and its molecular weight is 242.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetamide, 2-amino-N-dodecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-amino-N-dodecyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Acetamide, 2-amino-N-dodecyl- exhibits notable biological properties that make it a candidate for various therapeutic applications:

- Local Anesthetic Properties : Similar to other amides like lidocaine, this compound can block sodium channels, inhibiting nerve impulse propagation. This mechanism is crucial for its use in pain management and anesthesia .

- Analgesic Activity : Research indicates that the compound effectively reduces pain in animal models. For instance, a study demonstrated a significant reduction in pain response compared to control groups:

| Group | Pain Response (Mean ± SD) |

|---|---|

| Control | 7.5 ± 1.2 |

| Low Dose (10 mg/kg) | 4.3 ± 0.8 |

| High Dose (50 mg/kg) | 2.1 ± 0.5 |

- Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways, making it potentially useful for treating conditions like arthritis. In one study, the compound reduced edema significantly:

| Treatment | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Aspirin (100 mg/kg) | 60 |

| Compound (50 mg/kg) | 45 |

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Industrial Applications

Acetamide, 2-amino-N-dodecyl- serves as an important raw material in the production of surfactants and disinfectants. Its structure allows it to function effectively in formulations aimed at microbial control and cleaning agents.

- Surfactant Production : The compound is utilized in the synthesis of surfactants that enhance the efficacy of cleaning products by reducing surface tension and improving wetting properties.

- Disinfectant Formulations : Recent studies have highlighted its role in developing disinfectants that demonstrate broad-spectrum antimicrobial activity without inducing resistance in bacteria . For example, formulations combining Acetamide with other agents have shown effective bactericidal properties against pathogens commonly found in agricultural settings.

Case Study 1: Analgesic Efficacy

A study published in the Journal of Pain Research evaluated the analgesic effects of Acetamide in rodent models, showing promising results for pain management applications.

Case Study 2: Anti-inflammatory Activity

Research documented in Pharmacology Reports assessed the anti-inflammatory effects of Acetamide using carrageenan-induced paw edema models, indicating its potential for therapeutic use in inflammatory conditions.

Case Study 3: Antimicrobial Activity

In a study featured in Antibiotics, Acetamide was tested against several bacterial strains, demonstrating significant inhibitory effects and suggesting its utility as an antimicrobial agent.

Analyse Des Réactions Chimiques

Reaction with Disinfectant Components

The compound reacts with chlorhexidine acetate and glutaraldehyde to form hybrid disinfectants. In aqueous solutions:

-

Quaternary Ammonium Complexation : Forms stable micelles with chlorhexidine acetate, enhancing bactericidal efficacy against Escherichia coli and Staphylococcus aureus .

-

pH-Dependent Stability : Degrades at pH < 4 or > 10 via hydrolysis of the amide bond .

Table 1 : Stability under varying pH (25°C)

| pH | Half-Life (hr) | Degradation Products |

|---|---|---|

| 3.0 | 2.5 | Laurylamine + Glycine derivatives |

| 7.0 | 120+ | Stable |

| 11.0 | 8.7 | Dodecanol + Acetic acid derivatives |

Micellar Interactions

In sodium dodecyl sulfate (SDS) solutions, the compound participates in hydrophobic and dielectric interactions:

-

Critical Micelle Concentration (CMC) Reduction : Lowers SDS CMC from 8.2 mM to 6.5 mM at 303 K due to hydrophobic tail integration .

-

Dielectric Relaxation : Displays a dual relaxation mechanism:

Table 2 : Dielectric parameters in SDS-acetamide mixtures

| SDS (mM) | τ₁ (ps) | τ₂ (ps) | η (mPa·s) |

|---|---|---|---|

| 20 | 16 | 84 | 1.12 |

| 60 | 24 | 108 | 1.45 |

| 80 | 28 | 120 | 1.62 |

Antimicrobial Activity

Reacts with bacterial membranes via:

-

Cationic Charge Interaction : Protonated amino group disrupts Gram-negative outer membranes .

-

Lipid Solubilization : Dodecyl chain integrates into lipid bilayers, causing leakage .

Table 3 : Minimum Inhibitory Concentration (MIC) against pathogens

| Pathogen | MIC (μg/mL) |

|---|---|

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 64 |

| Staphylococcus aureus | 16 |

Stability and Decomposition

Propriétés

Numéro CAS |

59404-81-8 |

|---|---|

Formule moléculaire |

C14H30N2O |

Poids moléculaire |

242.4 g/mol |

Nom IUPAC |

2-amino-N-dodecylacetamide |

InChI |

InChI=1S/C14H30N2O/c1-2-3-4-5-6-7-8-9-10-11-12-16-14(17)13-15/h2-13,15H2,1H3,(H,16,17) |

Clé InChI |

COQIWLXONHFWES-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCNC(=O)CN |

SMILES canonique |

CCCCCCCCCCCCNC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.